Ammonium bioxalate monohydrate

概要

説明

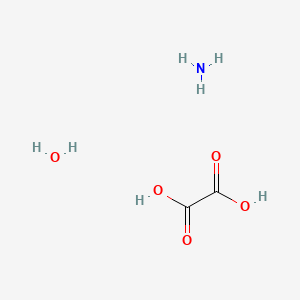

Ammonium bioxalate monohydrate, also known as ammonium oxalate monohydrate, is a chemical compound with the formula (NH4)2C2O4·H2O. It is the ammonium salt of oxalic acid and consists of ammonium cations and oxalate anions. This compound is typically found as a colorless or white crystalline solid and is odorless and non-volatile .

準備方法

Synthetic Routes and Reaction Conditions

Ammonium bioxalate monohydrate can be synthesized by reacting oxalic acid with ammonium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing oxalic acid with ammonium carbonate or ammonium hydroxide. The reaction mixture is then concentrated and crystallized to yield the desired product .

化学反応の分析

Types of Reactions

Ammonium bioxalate monohydrate undergoes various chemical reactions, including:

Oxidation: It can act as a reducing agent in reactions that generate carbon dioxide.

Decomposition: Upon heating, it decomposes to form ammonia, carbon dioxide, and water.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite can react with this compound to produce carbon dioxide.

Heat: Heating the compound leads to its decomposition into ammonia, carbon dioxide, and water.

Major Products Formed

- Ammonia (NH3)

- Carbon dioxide (CO2)

- Water (H2O)

科学的研究の応用

Ammonium bioxalate monohydrate has several applications in scientific research:

- Analytical Reagent : It is used as an analytical reagent in various chemical analyses .

- Reducing Agent : It serves as a general reducing agent in chemical reactions .

- Anticoagulant : It is used to preserve blood samples outside the body by acting as an anticoagulant .

- Soil Analysis : Acidified ammonium bioxalate is employed in soil chemical analysis to extract iron and aluminum from poorly-crystalline minerals .

- Biological Studies : It is used to study chelators, biological buffers, and biochemical reagents .

作用機序

Ammonium bioxalate monohydrate exerts its effects primarily through its ability to form complexes with metal ions. The oxalate anion can chelate metal ions, which is useful in various analytical and biochemical applications. The compound’s reducing properties also play a role in its mechanism of action, allowing it to participate in redox reactions .

類似化合物との比較

Similar Compounds

- Ammonium oxalate

- Sodium oxalate

- Potassium oxalate

Uniqueness

Ammonium bioxalate monohydrate is unique due to its specific crystalline structure and its ability to act as both a reducing agent and a chelating agent. Its monohydrate form provides additional stability and solubility compared to its anhydrous counterparts .

生物活性

Ammonium bioxalate monohydrate, also known as ammonium oxalate monohydrate, is a chemical compound that has garnered attention for its various biological activities and applications in scientific research. This article delves into the biological activity of this compound, highlighting its uses, effects on biological systems, and relevant research findings.

- Chemical Formula :

- Molecular Weight : 142.11 g/mol

- CAS Number : 6009-70-7

- Solubility : Soluble in water; slightly soluble in alcohol.

- Melting Point : Decomposes at 70°C.

Applications in Biological Research

This compound is widely utilized in various biological and chemical applications:

- Buffering Reagent : It serves as a buffering agent in biochemical assays, helping to maintain pH stability during experiments.

- Chelation of Metals : The compound forms complexes with metals, making it useful in studies involving metal ion interactions in biological systems.

- Toxicology Studies : Research has been conducted on its acute toxicity and potential poisoning effects, particularly in livestock such as sheep .

Toxicity and Safety

Ammonium oxalate monohydrate has been classified as harmful if ingested or if it comes into contact with skin. It can cause serious eye irritation and is recognized for its acute toxicity profile:

- Oral LD50 : 375 mg/kg in rats, indicating moderate toxicity .

- Eye Irritation : Causes serious eye irritation upon contact.

Effects on Biological Systems

- Impact on Cellular Interactions : Studies have shown that this compound can influence platelet surface interactions, which is crucial for understanding blood coagulation processes .

- Formation of Oxalate Crystals : The compound plays a role in the formation of calcium oxalate crystals, which are significant in the context of kidney stone formation. Understanding this process helps in developing preventive strategies against urolithiasis .

Research Findings

Several studies have investigated the biological implications of this compound:

- Isotope and Bonding Effects : A study utilized neutron and X-ray diffraction analyses to explore the bonding characteristics of ammonium oxalate monohydrate, providing insights into its structural properties .

- Electrophoretic Mobility Studies : Research examined the electrophoretic behavior of calcium oxalate monohydrate in solutions containing various macromolecules, revealing interactions that could affect crystal growth and stability .

Study on Acute Toxicity

A notable case study involved assessing the acute poisoning effects of ammonium oxalate monohydrate on sheep. The findings indicated significant health risks associated with high doses, underscoring the need for careful handling and usage in agricultural settings.

Investigation of Metal Complexation

Another research effort focused on the chelation properties of this compound with various metal ions. This study demonstrated its potential for use in detoxifying heavy metals from biological systems, highlighting its relevance in environmental biochemistry.

Summary Table of Key Findings

| Property/Activity | Description |

|---|---|

| Chemical Formula | |

| Oral LD50 | 375 mg/kg (rat) |

| Eye Irritation | Causes serious irritation |

| Applications | Buffering agent, metal chelation, toxicology studies |

| Biological Impact | Influences platelet interactions; involved in crystal formation |

特性

IUPAC Name |

azane;oxalic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKBXBBNURFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5972-73-6, 37541-72-3 | |

| Record name | Ethanedioic acid, ammonium salt, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5972-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, ammonium salt, hydrate (2:2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37541-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2064072 | |

| Record name | Ammonium bioxalate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |

| Record name | Ammonium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6009-70-7, 5972-73-6 | |

| Record name | Ammonium oxalate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6009-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, monoammonium salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005972736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium bioxalate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。